Ethyl 2-(thiolan-3-ylidene)acetate
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Overview
Description
Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thiolane-3-carbaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the thiolane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction and conditions.
Scientific Research Applications
Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
Ethyl 2-(thiolan-3-ylidene)acetate is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl 2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3 |
InChI Key |
BOJAVRUWSSQQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCSC1 |
Origin of Product |
United States |
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